molecular formula C11H9BrIN B8156053 4-Bromo-1-cyclopropyl-3-iodo-1H-indole

4-Bromo-1-cyclopropyl-3-iodo-1H-indole

Cat. No.: B8156053
M. Wt: 362.00 g/mol
InChI Key: RVSCNZZYGFZAAX-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-3-iodo-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The presence of bromine and iodine atoms may enhance its binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-cyclopropyl-3-iodo-1H-indole include other halogenated indoles, such as 4-Bromoindole and 3-Iodoindole. These compounds share the indole core structure but differ in the type and position of halogen substituents. The unique combination of bromine, cyclopropyl, and iodine in this compound distinguishes it from its analogs, potentially offering distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSCNZZYGFZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC=C3Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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